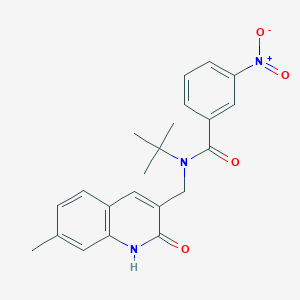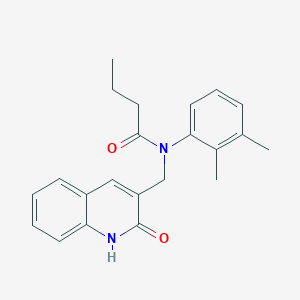
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, commonly known as DMQB, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQB is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
DMQB has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, DMQB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neurobiology, DMQB has been found to modulate the activity of neurotransmitters and improve cognitive function, suggesting its potential use in the treatment of neurological disorders. In infectious disease research, DMQB has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The exact mechanism of action of DMQB is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. DMQB has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and DNA repair, suggesting that it may exert its effects by altering these processes. Additionally, DMQB has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects
DMQB has been shown to have a variety of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, DMQB has been found to induce apoptosis and inhibit the growth of cancer cells by modulating the activity of various signaling pathways. In neurobiology, DMQB has been shown to improve cognitive function and modulate the activity of neurotransmitters such as dopamine and serotonin. In infectious disease research, DMQB has been found to inhibit the growth of bacteria and viruses by disrupting various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
DMQB has several advantages for use in scientific research, including its high purity and yield, as well as its diverse range of potential applications. However, there are also some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on DMQB, including further studies on its mechanism of action and potential applications in various research areas. Additionally, future research could focus on developing new derivatives of DMQB with improved potency and selectivity, as well as investigating its potential as a therapeutic agent in preclinical and clinical trials.
Conclusion
In conclusion, DMQB is a synthetic compound that has been widely studied for its potential applications in scientific research. Its diverse range of potential applications, combined with its high purity and yield, make it a promising candidate for further research in a variety of research areas. With continued research, DMQB may hold promise as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases.
Méthodes De Synthèse
DMQB can be synthesized using a multistep process involving the reaction of 2,3-dimethylaniline with 2-hydroxy-3-formylquinoline, followed by reduction and acylation steps. The final product is obtained in good yield and purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-8-21(25)24(20-12-7-9-15(2)16(20)3)14-18-13-17-10-5-6-11-19(17)23-22(18)26/h5-7,9-13H,4,8,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHWDLNKMSPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


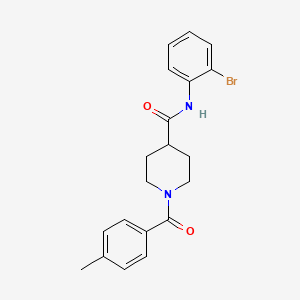

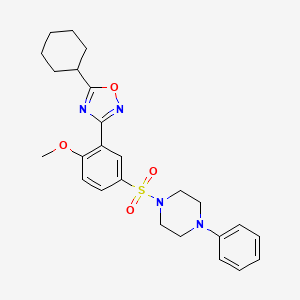
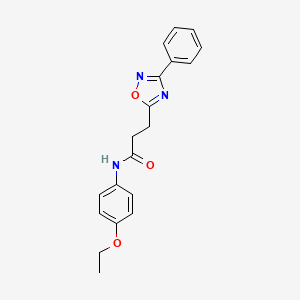
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)


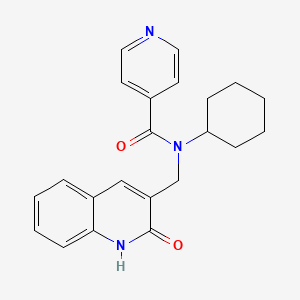
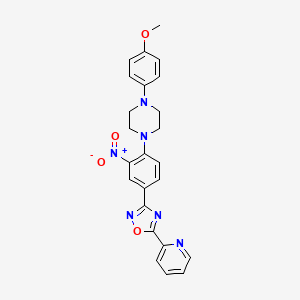
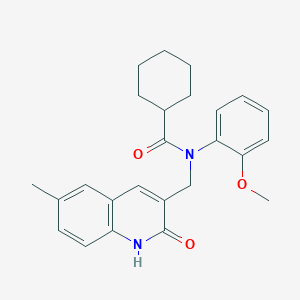
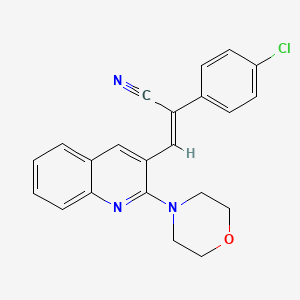
![8-bromo-N-(4-iodophenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701442.png)
